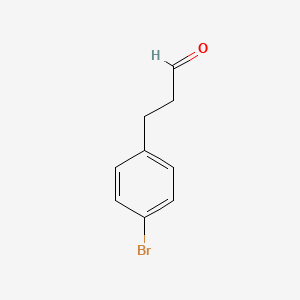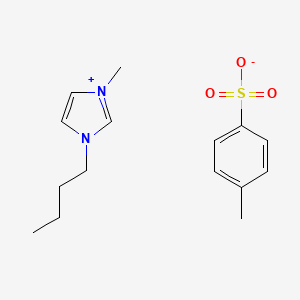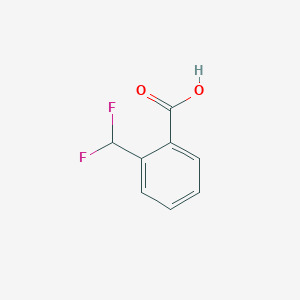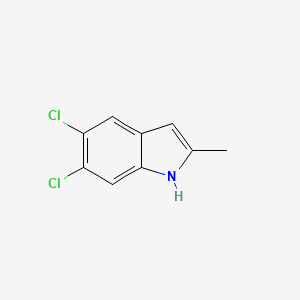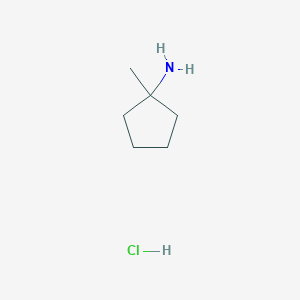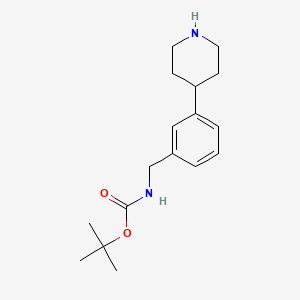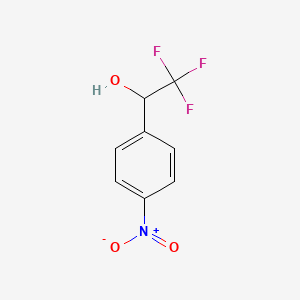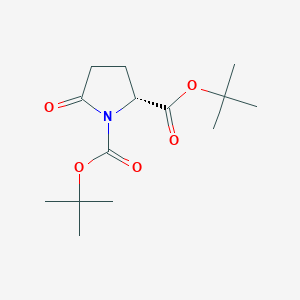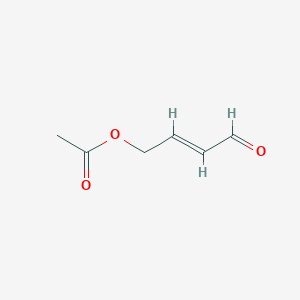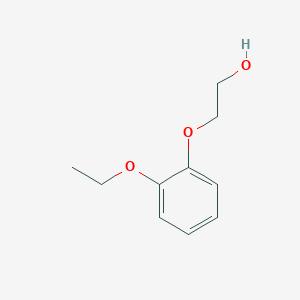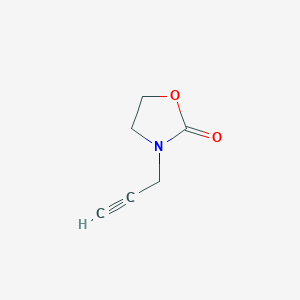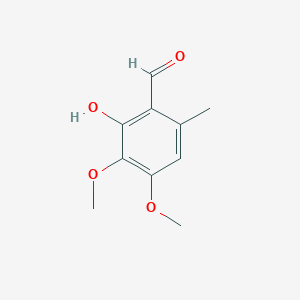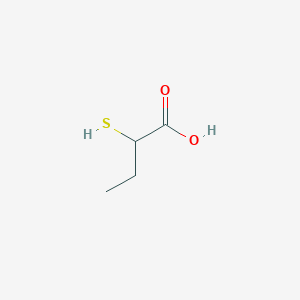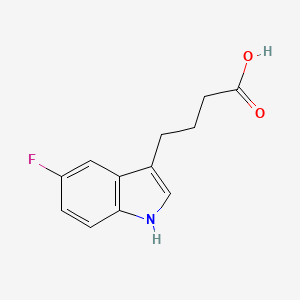
4-(5-Fluoro-1h-indol-3-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(5-Fluoro-1h-indol-3-yl)butanoic acid” is a chemical compound with the CAS Number: 319-72-2 . It has a molecular weight of 221.23 and its IUPAC name is 4-(5-fluoro-1H-indol-3-yl)butanoic acid .
Synthesis Analysis
The synthesis of similar indole compounds has been reported in the literature . For instance, 4-(1H-indol-3-yl)butanoic acid was dissolved in absolute ethanol with a catalytic amount of concentrated sulfuric acid and refluxed for 8 hours .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12FNO2/c13-9-4-5-11-10(6-9)8(7-14-11)2-1-3-12(15)16/h4-7,14H,1-3H2,(H,15,16) . This indicates the presence of a fluorine atom at the 5th position of the indole ring and a butanoic acid group attached to the indole ring .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a density of 1.3±0.1 g/cm^3 , a boiling point of 491.3±35.0 °C at 760 mmHg , and a vapor pressure of 0.0±1.2 mmHg at 25°C . The compound has 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 4 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
1. Urease Inhibition
4-(1H-indol-3-yl)butanoic acid has been studied for its inhibitory potential against the urease enzyme. In a study, it was transformed into various molecules which were found to be potent inhibitors of urease, suggesting their potential as therapeutic agents in drug designing programs (Nazir et al., 2018).
2. CXCR2 Antagonism
Derivatives of 4-(2-arylindol-3-yl) butanoic acid, closely related to 4-(5-Fluoro-1h-indol-3-yl)butanoic acid, have been patented as active CXC chemokine receptor-2 (CXCR2) antagonists, potentially useful in treating a range of inflammatory diseases (Expert Opinion on Therapeutic Patents, 2003).
3. Catalysis and Biological Activity
4-(5-Fluoro-1h-indol-3-yl)butanoic acid was used in synthesizing compounds tested for antioxidant and antimicrobial activities, showing the potential of the acid in catalytic applications and biological activity assessment (Rao et al., 2019).
4. Antiinflammatory and Antiproliferative Activities
Derivatives of 4-(5-Fluoro-1h-indol-3-yl)butanoic acid have been synthesized and evaluated for their antimicrobial, antiinflammatory, and antiproliferative activities, indicating their potential in pharmaceutical applications (Narayana et al., 2009).
5. Phospholipase D Inhibition
5-fluoro-2-indolyl des-chlorohalopemide (FIPI), derived from 4-(5-Fluoro-1h-indol-3-yl)butanoic acid, inhibits phospholipase D, affecting cell spreading and chemotaxis. This suggests its potential use in treating autoimmunity and cancer metastasis (Su et al., 2009).
6. Metal Complex Formation
4-(1H-indol-3-yl)butanoic acid's metal−ligand complexes were studied, revealing insights into their stability and potential applications in coordination chemistry (Mubarak & El-Bindary, 2010).
7. Antitumor Activity
Derivatives of 4-(1H-indol-3-yl)butanoic acid were synthesized and showed moderate antitumor activity against malignant tumor cells, highlighting its potential in cancer research (Horishny & Matiychuk, 2020).
Safety And Hazards
Zukünftige Richtungen
While specific future directions for “4-(5-Fluoro-1h-indol-3-yl)butanoic acid” are not mentioned in the literature, indole derivatives are a promising scaffold for the discovery and development of potential therapeutic agents . Their diverse biological activities make them an interesting target for future research .
Eigenschaften
IUPAC Name |
4-(5-fluoro-1H-indol-3-yl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2/c13-9-4-5-11-10(6-9)8(7-14-11)2-1-3-12(15)16/h4-7,14H,1-3H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAVCLNGRFTCBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80567505 |
Source


|
| Record name | 4-(5-Fluoro-1H-indol-3-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80567505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Fluoro-1h-indol-3-yl)butanoic acid | |
CAS RN |
319-72-2 |
Source


|
| Record name | 4-(5-Fluoro-1H-indol-3-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80567505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 319-72-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

